molecular formula C13H11ClN2OS B4405161 2-chloro-5-(methylthio)-N-2-pyridinylbenzamide

2-chloro-5-(methylthio)-N-2-pyridinylbenzamide

Cat. No. B4405161
M. Wt: 278.76 g/mol
InChI Key: PGEWINBADDXDBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-5-(methylthio)-N-2-pyridinylbenzamide involves multiple steps, including chlorination, oxidation, and ammonolysis. Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide, a related compound, showcasing the complexity and efficiency of synthesis routes for such compounds (Zhang Zho, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through various methods, including X-ray crystallography and density functional theory (DFT) calculations. For instance, compounds with a similar scaffold have been analyzed to understand their structural characteristics and the impacts on their physical and chemical properties (Pei Huang et al., 2020).

Chemical Reactions and Properties

The photochemical behavior of related compounds, such as 2-halo-N-pyridinylbenzamides, has been studied, revealing insights into intramolecular cyclization mechanisms and the role of radicals in these processes (Y. T. Park et al., 2001).

Physical Properties Analysis

The physical properties, including crystal structure and stability, are crucial for understanding the utility and handling of these compounds. Studies on related compounds provide valuable information on their behavior under various conditions, aiding in the development of applications (Sen Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and potential for forming complexes with metals, have been the subject of extensive research. For example, complexes with transition metals using derivatives of 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones have been synthesized and studied for their electrochemical properties (E. Beloglazkina et al., 2005).

Safety and Hazards

“2-Chloro-5-(methylthio)benzoic acid” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-18-9-5-6-11(14)10(8-9)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEWINBADDXDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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